molecular formula C14H12N4O B8664315 Pyrido[2,3-d]pyrimidin-5(8H)-one, 8-ethyl-2-(4-pyridinyl)- CAS No. 90832-62-5

Pyrido[2,3-d]pyrimidin-5(8H)-one, 8-ethyl-2-(4-pyridinyl)-

Cat. No.: B8664315
CAS No.: 90832-62-5
M. Wt: 252.27 g/mol
InChI Key: WIHZVXOKFZDDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-d]pyrimidin-5(8H)-one, 8-ethyl-2-(4-pyridinyl)- is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrido[2,3-d]pyrimidin-5(8H)-one, 8-ethyl-2-(4-pyridinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrido[2,3-d]pyrimidin-5(8H)-one, 8-ethyl-2-(4-pyridinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

90832-62-5

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

8-ethyl-2-pyridin-4-ylpyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C14H12N4O/c1-2-18-8-5-12(19)11-9-16-13(17-14(11)18)10-3-6-15-7-4-10/h3-9H,2H2,1H3

InChI Key

WIHZVXOKFZDDFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=CN=C(N=C21)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

C-1. 8-Ethyl-2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one--A mixture containing 12.7 g of 2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one, 2.74 g of 50% sodium hydride in mineral oil and 300 ml of dimethylformamide was stirred at room temperature until evolution of hydrogen ceased. The mixture was heated gently with stirring on a steam bath for 30 minutes, one drop diisopropylamine was added followed by 100 mg of sodium hydride and gentle heating with stirring was continued for another 45 minutes. The mixture was then cooled to room temperature and to it was added dropwise with stirring at room temperature 8.85 g of ethyl iodide. The reaction mixture was stirred at room temperature for three hours and then heated gently with stirring on a steam bath for 30 minutes. The solvent was then distilled off in vacuo and the residue was shaken well with a mixture of water and chloroform. The water layer was extracted several times with chloroform and the chloroform extracts were combined with the chloroform layer. The combined chloroform solution was dried over anhydrous sodium sulfate, the mixture filtered, and the filtrate treated with decolorizing charcoal and filtered. The chloroform was distilled off in vacuo and the remaining 12 g of solid residue was dissolved in 300 ml of hot isopropyl alcohol, the hot alcohol solution treated with decolorizing charcoal and filtered. The filtrate was concentrated to a volume of about 150 ml and cooled. The precipitated solid was collected, washed with a small quantity of cold isopropyl alcohol, and dried at 65° C. in vacuo to produce 6.8 g of 8-ethyl-2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one, m.p. 200°-202° C. Additional product was obtained from the mother liquor.
[Compound]
Name
C-1. 8-Ethyl-2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-pyridinyl)pyrido[2,3-d]pyrimidin-5(8H)-one
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
8.85 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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